molecular formula C8H13ClN2 B1427359 1-(Pyridin-2-yl)propan-2-amine hydrochloride CAS No. 1965309-61-8

1-(Pyridin-2-yl)propan-2-amine hydrochloride

Cat. No. B1427359
CAS RN: 1965309-61-8
M. Wt: 172.65 g/mol
InChI Key: MXYNDUKUMRXXLZ-UHFFFAOYSA-N
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Description

1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride, also known as MPEA, is a synthetic organic compound that belongs to the class of pyridine-containing amine drugs. It has an empirical formula of C8H14Cl2N2 and a molecular weight of 209.12 .


Physical And Chemical Properties Analysis

1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride is an off-white solid . The molecular weight is 209.12 .

Scientific Research Applications

Synthesis and Chemical Properties

1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride is involved in various synthetic processes, contributing to the development of new chemical entities and intermediates. It has been utilized in the synthesis of tetrahydropyridine derivatives through [4 + 2] annulation reactions, showcasing its versatility in forming complex heterocyclic structures with high regioselectivity and excellent yields. This method demonstrates the compound's utility in constructing highly functionalized tetrahydropyridines, essential for various pharmacological applications (Zhu et al., 2003).

Catalysis and Material Science

In the realm of catalysis and material science, 1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride serves as a precursor for developing palladium(II) complexes. These complexes have shown potential as selective catalysts for ethylene dimerization, indicating the compound's significance in industrial applications related to polymer and material synthesis. The research suggests that the ligand's structure profoundly influences the catalytic activity and selectivity of the resulting palladium complexes, offering insights into designing more efficient catalysts for olefin polymerization processes (Nyamato et al., 2015).

Biomedical Research

In biomedical research, derivatives of 1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride have been explored for their DNA binding and nuclease activities. Cu(II) complexes derived from this compound and related ligands have shown promising results in binding with calf thymus DNA, indicating potential applications in the study of DNA interactions and the development of therapeutic agents targeting genetic material. These complexes exhibit significant DNA cleavage activity, contributing to understanding the molecular mechanisms involved in DNA damage and repair, which is crucial for developing novel anticancer strategies (Kumar et al., 2012).

Organic Synthesis

Furthermore, this compound has been employed in the enantioselective synthesis of chiral amines, showcasing its utility in asymmetric synthesis and the production of chiral building blocks for pharmaceuticals. The catalytic enantioselective borane reduction of benzyl oximes to produce chiral pyridyl amines exemplifies the compound's role in facilitating reactions that yield optically active substances, essential for the synthesis of enantiomerically pure pharmaceuticals (Huang et al., 2011).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride involves the reaction of 2-pyridinecarboxaldehyde with methylamine followed by reduction with sodium borohydride and quaternization with hydrochloric acid.", "Starting Materials": [ "2-pyridinecarboxaldehyde", "methylamine", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-pyridinecarboxaldehyde is reacted with excess methylamine in ethanol to form 1-Methyl-2-pyridin-2-yl-ethylamine.", "Step 2: The resulting amine is then reduced with sodium borohydride in methanol to form the corresponding amine hydrochloride salt.", "Step 3: The amine hydrochloride salt is then quaternized with hydrochloric acid to form 1-Methyl-2-pyridin-2-yl-ethylamine dihydrochloride." ] }

CAS RN

1965309-61-8

Molecular Formula

C8H13ClN2

Molecular Weight

172.65 g/mol

IUPAC Name

1-pyridin-2-ylpropan-2-amine;hydrochloride

InChI

InChI=1S/C8H12N2.ClH/c1-7(9)6-8-4-2-3-5-10-8;/h2-5,7H,6,9H2,1H3;1H

InChI Key

MXYNDUKUMRXXLZ-UHFFFAOYSA-N

SMILES

CC(CC1=CC=CC=N1)N.Cl.Cl

Canonical SMILES

CC(CC1=CC=CC=N1)N.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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